

Spectroscopic Showdown: Unveiling the Structure of 2-(2,3-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(2,3-Dichlorophenyl)ethanol**

Cat. No.: **B056066**

[Get Quote](#)

A Comparative Guide to the Spectroscopic Confirmation of **2-(2,3-Dichlorophenyl)ethanol**, Pitting Predicted Data Against Experimentally Determined Structures of its Isomers.

This guide provides a detailed spectroscopic analysis for the structural confirmation of **2-(2,3-Dichlorophenyl)ethanol**. Due to the limited availability of published experimental spectra for this specific isomer, this report utilizes predicted ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) data as a primary reference. These predictions are compared against experimental data for isomeric dichlorophenylethanols and related compounds to provide a robust framework for structural elucidation. The guide also includes standardized experimental protocols for key spectroscopic techniques and visual workflows to aid researchers, scientists, and drug development professionals in their analytical endeavors.

Spectroscopic Data Comparison

The structural identity of an organic molecule is unequivocally established through the combined interpretation of various spectroscopic techniques. Here, we compare the predicted spectroscopic data for **2-(2,3-Dichlorophenyl)ethanol** with the experimental data of its isomers.

^1H NMR Spectroscopy Data

Proton NMR (^1H NMR) provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. The predicted chemical shifts (δ) in parts per million (ppm),

multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz (Hz) are presented below.

Compound	Ar-H (ppm)	-CH ₂ - (ppm)	-OH (ppm)
2-(2,3-Dichlorophenyl)ethanol I (Predicted)	7.35 (d, J=7.9 Hz, 1H), 7.20 (t, J=7.9 Hz, 1H), 7.10 (d, J=7.9 Hz, 1H)	3.95 (t, J=6.5 Hz, 2H)	Variable
2-(2,4-Dichlorophenyl)ethanol I	7.40 (d, J=2.2 Hz, 1H), 7.25 (dd, J=8.4, 2.2 Hz, 1H), 7.15 (d, J=8.4 Hz, 1H)	3.85 (t, J=6.6 Hz, 2H)	Variable
2-(2,5-Dichlorophenyl)ethanol I	7.30 (d, J=2.5 Hz, 1H), 7.20 (d, J=8.5 Hz, 1H), 7.10 (dd, J=8.5, 2.5 Hz, 1H)	3.90 (t, J=6.5 Hz, 2H)	Variable
2-(3,4-Dichlorophenyl)ethanol I	7.38 (d, J=2.1 Hz, 1H), 7.35 (d, J=8.3 Hz, 1H), 7.10 (dd, J=8.3, 2.1 Hz, 1H)	3.80 (t, J=6.6 Hz, 2H)	Variable
2-(3,5-Dichlorophenyl)ethanol I	7.20 (s, 1H), 7.15 (s, 2H)	3.82 (t, J=6.5 Hz, 2H)	Variable

¹³C NMR Spectroscopy Data

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments in a molecule. The predicted and experimental chemical shifts (δ) in ppm are tabulated below.

Compound	Ar-C (ppm)	Ar-C-Cl (ppm)	-CH ₂ - (ppm)	-CH ₂ OH (ppm)
2-(2,3-Dichlorophenyl)ethanol (Predicted)	140.1, 132.8, 130.5, 128.9, 127.8, 127.5	132.8, 130.5	39.5	61.0
2-(2,4-Dichlorophenyl)ethanol	137.9, 134.3, 132.5, 129.5, 127.3	134.3, 132.5	38.9	61.2
2-(2,5-Dichlorophenyl)ethanol	139.5, 132.4, 130.8, 130.3, 128.8	132.4, 130.8	38.7	60.9
2-(3,4-Dichlorophenyl)ethanol	139.8, 132.5, 131.9, 130.5, 129.0	132.5, 131.9	38.6	61.3
2-(3,5-Dichlorophenyl)ethanol	142.1, 134.8, 128.9, 126.8	134.8	38.4	60.8

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption frequencies (ν) are given in reciprocal centimeters (cm^{-1}).

Compound	$\nu(\text{O-H})$ (cm^{-1})	$\nu(\text{C-H, sp}^2)$ (cm^{-1})	$\nu(\text{C-H, sp}^3)$ (cm^{-1})	$\nu(\text{C=C})$ (cm^{-1})	$\nu(\text{C-O})$ (cm^{-1})	$\nu(\text{C-Cl})$ (cm^{-1})
2-(2,3-Dichlorophenyl)ethanol (Typical)	3200-3600 (broad)	3000-3100	2850-2960	1450-1600	1000-1200	600-800
2-Phenylethanol (Experimental)	3364 (broad)	3030	2940, 2870	1493, 1452	1048	-

Mass Spectrometry Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and elemental composition.

Compound	Molecular Formula	Molecular Weight (g/mol)	$[\text{M}+\text{H}]^+$ (m/z)	Key Fragment Ions (m/z)
2-(2,3-Dichlorophenyl)ethanol	$\text{C}_8\text{H}_8\text{Cl}_2\text{O}$	191.05	191.0025	172.9925 ($[\text{M}+\text{H}-\text{H}_2\text{O}]^+$), 155.0, 125.0
2-(3,4-Dichlorophenyl)ethanol	$\text{C}_8\text{H}_8\text{Cl}_2\text{O}$	191.05	191.0025	172.9925 ($[\text{M}+\text{H}-\text{H}_2\text{O}]^+$), 155.0, 125.0

Experimental Protocols

Standardized protocols are essential for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube. For ^{13}C NMR, a more concentrated sample (20-50 mg) may be required.
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
 - ^1H NMR: Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. 8-16 scans are usually sufficient.
 - ^{13}C NMR: A proton-decoupled experiment is standard. Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

IR Spectroscopy

- Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.
- Sample Preparation (Solid Film): Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution to a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.
- Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

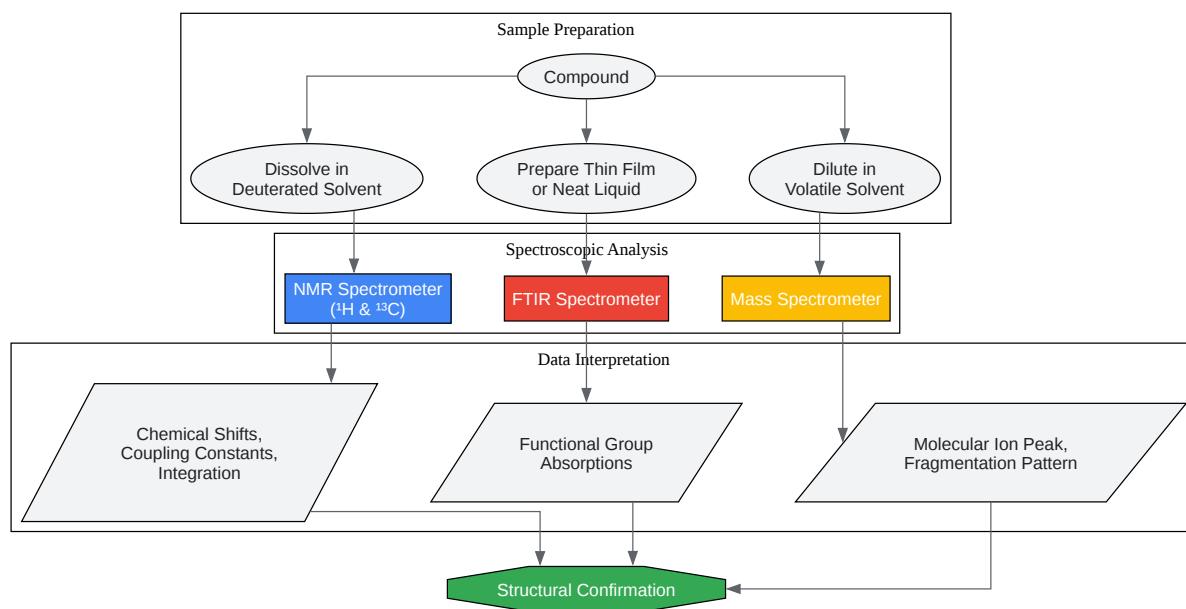
Mass Spectrometry (Electrospray Ionization - ESI)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.
- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 $\mu\text{L/min}$.

- Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. Typical ESI conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C. The mass analyzer is scanned over a relevant m/z range (e.g., 50-500).

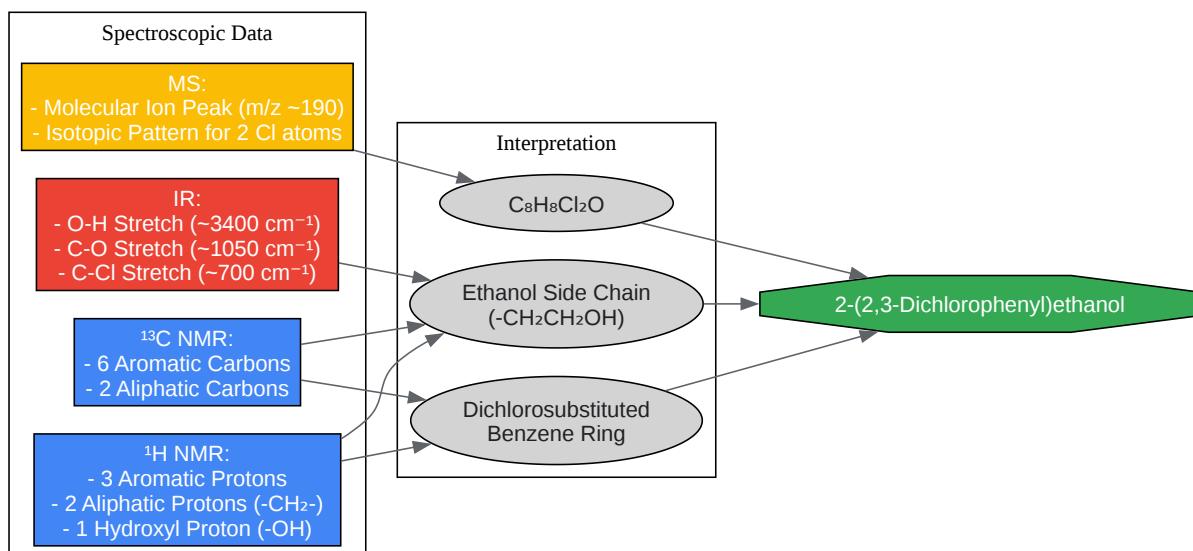
Visualizing the Workflow and Structural Confirmation

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical relationship between the different spectroscopic data in confirming the structure of **2-(2,3-Dichlorophenyl)ethanol**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for spectroscopic analysis.



[Click to download full resolution via product page](#)

Caption: Logical relationship of spectroscopic data for structural confirmation.

- To cite this document: BenchChem. [Spectroscopic Showdown: Unveiling the Structure of 2-(2,3-Dichlorophenyl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056066#structural-confirmation-of-2-\(2,3-dichlorophenyl-ethanol-via-spectroscopy\]](https://www.benchchem.com/product/b056066#structural-confirmation-of-2-(2,3-dichlorophenyl-ethanol-via-spectroscopy])

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com